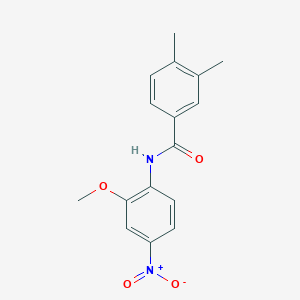

N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide involves various chemical reactions and starting materials. For instance, the synthesis of nicardipine, a compound with a similar nitrophenyl moiety, was achieved through the resolution of dihydropyridine derivatives using cinchonidine and cinchonine as resolving agents . Another related compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, was synthesized and characterized by various spectroscopic methods, demonstrating the complexity and precision required in synthesizing nitrophenyl-related compounds .

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using X-ray diffraction (XRD) studies. For example, the XRD study of N-chloro-N-methoxy-4-nitrobenzamide, a compound with structural similarities, revealed a high pyramidality degree of the amide nitrogen atom . Such detailed structural analyses are crucial for understanding the properties and potential reactivity of the compounds.

Chemical Reactions Analysis

Compounds with nitrophenyl groups can undergo various chemical reactions. N-chloro-N-methoxy-4-nitrobenzamide, for instance, selectively forms N-acetoxy-N-methoxy-4-nitrobenzamide when reacted with AcONa in MeCN, and its methanolysis yields N,N'-bis(4-nitrobenzoyl)-N,N'-dimethoxyhydrazine . These reactions highlight the reactivity of the nitro and amide groups in these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, for example, adopts a monoclinic space group and is stabilized by pi-pi conjugation and hydrogen bonding interactions . These interactions can affect the compound's solubility, stability, and reactivity.

Biological Activity

Some 4-nitro-N-phenylbenzamides have been evaluated for their biological activities, such as anticonvulsant properties. For instance, N-(2,6-dimethylphenyl)-4-nitrobenzamide showed significant efficacy in the maximal electroshock-induced seizure test . The biological activity of these compounds is an important aspect of their comprehensive analysis, as it can lead to potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

- N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide is involved in various synthetic processes. For instance, it plays a role in the synthesis of carbazomycin B, a compound obtained through radical arylation of benzene, showcasing its utility in complex organic syntheses (Crich & Rumthao, 2004).

- Its derivatives have been studied for corrosion inhibition, particularly in the context of mild steel acidic corrosion. The presence of methoxy (OCH3) and nitro (NO2) substituents significantly influences the inhibition efficiency (Mishra et al., 2018).

Biomedical Applications

- In biomedical research, derivatives of N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide have been used in the development of light-switchable polymers. These polymers can transition from cationic to zwitterionic forms, and have applications in DNA interactions and antibacterial activities (Sobolčiak et al., 2013).

- In a related context, these derivatives have been explored for their potential in photoreagents for protein crosslinking and affinity labeling, demonstrating their utility in biochemical and molecular biology research (Jelenc, Cantor, & Simon, 1978).

Optical and Electronic Applications

- The compound has been a subject of research in the field of nonlinear optics. For example, studies have investigated its derivatives for applications in optical device technologies such as optical limiters and switches (Naseema et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-10-4-5-12(8-11(10)2)16(19)17-14-7-6-13(18(20)21)9-15(14)22-3/h4-9H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUILELUNXGJTGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B3003054.png)

![6-Iodo-1H-benzo[cd]indol-2-one](/img/structure/B3003055.png)

![2-(4-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3003056.png)

![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B3003060.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2,2,2-trifluoroacetamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B3003061.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B3003070.png)

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3003072.png)

![1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzotriazole](/img/structure/B3003073.png)

![2-methoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3003074.png)